molecular formula C8H12N2O B13141661 (5-(Aminomethyl)-2-methylpyridin-4-yl)methanol

(5-(Aminomethyl)-2-methylpyridin-4-yl)methanol

Cat. No.: B13141661
M. Wt: 152.19 g/mol
InChI Key: RRAXZHPFRQDYBR-UHFFFAOYSA-N
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Description

(5-(Aminomethyl)-2-methylpyridin-4-yl)methanol is an organic compound with a pyridine ring substituted with an aminomethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Aminomethyl)-2-methylpyridin-4-yl)methanol can be achieved through several synthetic routes. One common method involves the reductive amination of 5-hydroxymethylfurfural (HMF) using a suitable amine and a reducing agent such as sodium cyanoborohydride . Another approach involves the catalytic hydrogenation of 5-(aminomethyl)-2-furancarboxylic acid (AMFC) using a platinum catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes. These processes often use supported metal catalysts such as cobalt or platinum to achieve high yields and selectivity . The reaction conditions are optimized to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

(5-(Aminomethyl)-2-methylpyridin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 5-(Carboxymethyl)-2-methylpyridin-4-yl)methanol.

    Reduction: 5-(Aminomethyl)-2-methylpyridin-4-yl)methane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-(Aminomethyl)-2-methylpyridin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used as catalysts in various biochemical reactions .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is being explored as a candidate for drug development due to its ability to interact with specific biological targets .

Industry

In the industrial sector, this compound is used in the production of polymers and other materials. Its functional groups allow it to participate in polymerization reactions, leading to the formation of novel materials with unique properties .

Mechanism of Action

The mechanism of action of (5-(Aminomethyl)-2-methylpyridin-4-yl)methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Aminomethyl)-2-methylpyridin-4-yl)methanol is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

[5-(aminomethyl)-2-methylpyridin-4-yl]methanol

InChI

InChI=1S/C8H12N2O/c1-6-2-7(5-11)8(3-9)4-10-6/h2,4,11H,3,5,9H2,1H3

InChI Key

RRAXZHPFRQDYBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)CN)CO

Origin of Product

United States

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